molecular formula C12H9N3 B13124846 2-([2,3'-Bipyridin]-4-yl)acetonitrile CAS No. 1227563-65-6

2-([2,3'-Bipyridin]-4-yl)acetonitrile

Katalognummer: B13124846
CAS-Nummer: 1227563-65-6
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: YEFVKLDTASPBPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-([2,3’-Bipyridin]-4-yl)acetonitrile is an organic compound that features a bipyridine moiety linked to an acetonitrile group. Bipyridine derivatives are well-known for their ability to form stable complexes with transition metals, making them valuable in various fields of chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-([2,3’-Bipyridin]-4-yl)acetonitrile typically involves the reaction of 2,3’-bipyridine with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where a halogenated bipyridine reacts with sodium cyanide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of acetonitrile, a key component in the synthesis, involves the high-temperature reaction of carbon monoxide, hydrogen, and ammonia over a transition metal catalyst . This method ensures a high yield of acetonitrile, which can then be used in the synthesis of various bipyridine derivatives.

Analyse Chemischer Reaktionen

Types of Reactions

2-([2,3’-Bipyridin]-4-yl)acetonitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or their derivatives.

    Reduction: Amines or amides.

    Substitution: Various substituted bipyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-([2,3’-Bipyridin]-4-yl)acetonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-([2,3’-Bipyridin]-4-yl)acetonitrile primarily involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with metals. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and electronic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-([2,3’-Bipyridin]-4-yl)acetonitrile is unique due to its specific substitution pattern, which can influence its coordination behavior and reactivity. This makes it a valuable compound for designing specialized ligands and materials with tailored properties.

Eigenschaften

CAS-Nummer

1227563-65-6

Molekularformel

C12H9N3

Molekulargewicht

195.22 g/mol

IUPAC-Name

2-(2-pyridin-3-ylpyridin-4-yl)acetonitrile

InChI

InChI=1S/C12H9N3/c13-5-3-10-4-7-15-12(8-10)11-2-1-6-14-9-11/h1-2,4,6-9H,3H2

InChI-Schlüssel

YEFVKLDTASPBPL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.